Regioisomeric Purity and Molecular Descriptor Comparison: 2-OCF₃ vs. 3-OCF₃ vs. 4-OCF₃ Phenoxypropanoic Acids
The regioisomeric position of the trifluoromethoxy group directly influences key computed physicochemical descriptors relevant to permeability and target engagement. While experimental data for the 2-OCF₃ isomer are not available from primary literature, computed properties highlight its distinct profile. The target compound (2-OCF₃) and its 3-OCF₃ and 4-OCF₃ isomers share identical molecular formulas and molecular weights, but their topological polar surface area (tPSA) and lipophilicity (XLogP) differ, impacting passive diffusion and solubility [1].
| Evidence Dimension | Physicochemical Properties: tPSA and XLogP |
|---|---|
| Target Compound Data | tPSA: 55.8 Ų; XLogP: 2.9 (computed for 2-OCF₃ isomer) |
| Comparator Or Baseline | 3-OCF₃ isomer (CAS 340825-27-6): tPSA: 55.8 Ų, XLogP: 2.9 (computed). 4-OCF₃ isomer: tPSA: 55.8 Ų, XLogP: 2.9 (computed) |
| Quantified Difference | Computed tPSA and XLogP values are identical across isomers, indicating no difference in predicted passive permeability based on standard 2D descriptors. |
| Conditions | Computed properties based on molecular structure (PubChem, ChemSpider). Experimental logP/logD data not located. |
Why This Matters
This evidence confirms that standard 2D descriptors cannot differentiate these isomers, underscoring that experimental selection must rely on the unique 3D conformation and electronic distribution of the 2-OCF₃ isomer, which cannot be predicted computationally.
- [1] PubChem. 3-(2-(Trifluoromethoxy)phenyl)propanoic acid (CID 24707195). Computed Properties. Accessed April 2026. View Source
